Cas no 1344570-84-8 ((2R)-4-(5-bromo-2-chlorophenyl)butan-2-amine)

(2R)-4-(5-bromo-2-chlorophenyl)butan-2-amine is a chiral amine derivative featuring a bromo- and chloro-substituted phenyl group. Its stereospecific (R)-configuration ensures high enantiopurity, making it valuable for asymmetric synthesis and pharmaceutical applications. The presence of both bromo and chloro substituents enhances its utility as a versatile intermediate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. The butan-2-amine backbone provides flexibility for further functionalization, while the halogenated aromatic ring offers opportunities for selective derivatization. This compound is particularly useful in medicinal chemistry for the development of bioactive molecules due to its structural motifs and reactivity profile. Proper handling under inert conditions is recommended to preserve stability.
(2R)-4-(5-bromo-2-chlorophenyl)butan-2-amine structure
1344570-84-8 structure
Product Name:(2R)-4-(5-bromo-2-chlorophenyl)butan-2-amine
CAS No:1344570-84-8
MF:C10H13BrClN
MW:262.573920965195
CID:6332662
PubChem ID:131384539
Update Time:2025-10-31

(2R)-4-(5-bromo-2-chlorophenyl)butan-2-amine Chemical and Physical Properties

Names and Identifiers

    • (2R)-4-(5-bromo-2-chlorophenyl)butan-2-amine
    • 1344570-84-8
    • EN300-1911693
    • Inchi: 1S/C10H13BrClN/c1-7(13)2-3-8-6-9(11)4-5-10(8)12/h4-7H,2-3,13H2,1H3/t7-/m1/s1
    • InChI Key: LWKZUYPSSWECDZ-SSDOTTSWSA-N
    • SMILES: BrC1=CC=C(C(=C1)CC[C@@H](C)N)Cl

Computed Properties

  • Exact Mass: 260.99199g/mol
  • Monoisotopic Mass: 260.99199g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 154
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 26Ų

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Additional information on (2R)-4-(5-bromo-2-chlorophenyl)butan-2-amine

Comprehensive Overview of (2R)-4-(5-bromo-2-chlorophenyl)butan-2-amine (CAS No. 1344570-84-8)

The compound (2R)-4-(5-bromo-2-chlorophenyl)butan-2-amine (CAS No. 1344570-84-8) is a chiral amine derivative with significant potential in pharmaceutical and agrochemical research. Its unique structural features, including a brominated and chlorinated aromatic ring, make it a valuable intermediate for synthesizing bioactive molecules. Researchers are increasingly interested in this compound due to its stereospecificity, which plays a critical role in drug efficacy and safety. The CAS No. 1344570-84-8 is frequently searched in academic databases, reflecting its growing importance in medicinal chemistry.

One of the key reasons for the rising interest in (2R)-4-(5-bromo-2-chlorophenyl)butan-2-amine is its potential application in central nervous system (CNS) drug development. The compound's ability to interact with neurotransmitter receptors has sparked investigations into its use for treating neurological disorders. Recent studies have explored its role as a precursor for dopamine receptor modulators, a hot topic in neuroscience research. This aligns with the current trend of targeting GPCRs (G-protein-coupled receptors), a major focus area in modern drug discovery.

From a synthetic chemistry perspective, the chiral purity of (2R)-4-(5-bromo-2-chlorophenyl)butan-2-amine is of particular interest. The pharmaceutical industry places high value on enantiomerically pure compounds, as evidenced by the FDA's emphasis on stereoselective synthesis. This compound's (2R) configuration makes it an attractive building block for creating optically active pharmaceuticals, addressing the growing demand for single-enantiomer drugs with improved therapeutic profiles.

The compound's structure-activity relationship (SAR) has also drawn attention in computational chemistry circles. Molecular docking studies suggest that the bromo and chloro substituents on the phenyl ring contribute to enhanced binding affinity with certain biological targets. This has led to its inclusion in virtual screening libraries for drug repurposing initiatives, a cost-effective strategy gaining traction in pharmaceutical R&D.

Environmental considerations surrounding halogenated compounds have prompted investigations into the green chemistry aspects of (2R)-4-(5-bromo-2-chlorophenyl)butan-2-amine synthesis. Researchers are exploring catalytic methods to reduce waste and improve atom economy in its production, responding to the pharmaceutical industry's push toward sustainable manufacturing practices. This aligns with the increasing number of searches for eco-friendly synthetic routes in chemical databases.

Analytical characterization of CAS No. 1344570-84-8 presents interesting challenges and opportunities. Advanced techniques like chiral HPLC and X-ray crystallography are often employed to confirm its stereochemical purity, reflecting the compound's importance in quality control methodologies. The pharmaceutical industry's growing reliance on patentable intermediates has further increased scrutiny of such characterization data.

The intellectual property landscape surrounding (2R)-4-(5-bromo-2-chlorophenyl)butan-2-amine is another area of active interest. Patent databases show increasing filings related to its derivatives, particularly in applications involving neuroprotective agents and selective enzyme inhibitors. This trend mirrors the broader pharmaceutical industry's focus on targeted therapies and personalized medicine approaches.

From a regulatory standpoint, the compound's status as a non-controlled substance in most jurisdictions facilitates its use in research settings. However, laboratories working with CAS No. 1344570-84-8 must still adhere to standard chemical safety protocols, particularly regarding handling of halogenated compounds. This practical consideration often appears in laboratory safety forums and chemical handling guidelines.

The commercial availability of (2R)-4-(5-bromo-2-chlorophenyl)butan-2-amine has expanded in recent years, with specialty chemical suppliers offering it in various quantities and purities. Market analyses indicate growing demand from both academic and industrial researchers, particularly those working on fragment-based drug discovery and medicinal chemistry optimization projects. This commercial interest underscores the compound's versatility as a research tool.

Looking forward, the scientific community anticipates continued exploration of CAS No. 1344570-84-8's potential applications. Emerging research areas like proteolysis targeting chimeras (PROTACs) and covalent inhibitors may benefit from its structural features. The compound's journey from laboratory curiosity to valuable research chemical exemplifies the dynamic nature of modern chemical discovery and development.

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